5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]
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Overview
Description
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzazepine ring fused to a cycloheptane ring, with a methyl group attached to the benzazepine moiety. The spiro linkage between the two rings imparts significant rigidity and distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane] typically involves multi-step organic reactions. One common method starts with the preparation of the benzazepine core, which can be synthesized through a cyclization reaction involving an appropriate precursor such as a substituted phenethylamine. The cycloheptane ring is then introduced via a spirocyclization reaction, often using a cycloheptanone derivative under acidic or basic conditions to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and continuous flow systems to ensure consistent product quality. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzazepine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique mechanical properties.
Mechanism of Action
The mechanism by which 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane] exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The spirocyclic structure may enhance binding affinity and selectivity for these targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane]: Similar structure but with a cyclohexane ring instead of cycloheptane.
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclooctane]: Features a cyclooctane ring, providing a larger spirocyclic system.
1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cycloheptane]: Lacks the methyl group, offering a simpler structure for comparison.
Uniqueness
The presence of the methyl group and the specific spiro linkage to a cycloheptane ring make 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane] unique. These structural features can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane], covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cycloheptane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N/c1-14-12-17(10-6-2-3-7-11-17)18-13-15-8-4-5-9-16(14)15/h4-5,8-9,14,18H,2-3,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTQGWGHNXRRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCCC2)NCC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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